molecular formula C14H13BrOS B8003381 4-Bromo-3'-(methylthio)benzhydrol

4-Bromo-3'-(methylthio)benzhydrol

Cat. No.: B8003381
M. Wt: 309.22 g/mol
InChI Key: WBUBIHJDNMSTCO-UHFFFAOYSA-N
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Description

4-Bromo-3'-(methylthio)benzhydrol is a benzhydrol derivative featuring a bromine atom at the para position of one phenyl ring and a methylthio (-SCH₃) group at the meta position of the adjacent phenyl ring. Benzhydrols, characterized by two phenyl groups attached to a central hydroxyl-bearing carbon, are versatile intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(4-bromophenyl)-(3-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUBIHJDNMSTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-(methylthio)benzhydrol typically involves the bromination of 3’-(methylthio)benzhydrol. One common method is the radical bromination reaction, where 3’-(methylthio)benzhydrol is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of 4-Bromo-3’-(methylthio)benzhydrol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-(methylthio)benzhydrol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: 3’-(Methylthio)benzhydrol.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3’-(methylthio)benzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-(methylthio)benzhydrol depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by a palladium catalyst in the case of Suzuki–Miyaura coupling . The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2-Bromo-3,4-dimethoxybenzyl Alcohol ()
  • Structure : Bromine at the ortho position and methoxy (-OCH₃) groups at meta/para positions on a benzyl alcohol core.
  • Key Differences :
    • Substituents : Methoxy groups (electron-donating) vs. methylthio (electron-withdrawing due to sulfur’s electronegativity).
    • Positioning : Bromine in ortho vs. para position in the target compound.
  • Physical Properties : Melting point (82–85°C) , suggesting higher crystallinity compared to methylthio analogs, which typically exhibit lower melting points due to reduced polarity.
4-Bromo-3-(hydroxymethyl)benzonitrile ()
  • Structure : Bromine at para, hydroxymethyl (-CH₂OH) at meta, and a nitrile (-CN) group.
  • Key Differences :
    • Functional Groups : Nitrile and hydroxymethyl vs. benzhydrol’s hydroxyl and methylthio.
    • Reactivity : Nitrile groups enable nucleophilic additions, whereas methylthio may participate in oxidation or alkylation reactions.
  • Safety Profile : The nitrile group in this analog necessitates stringent safety measures (e.g., inhalation precautions) , whereas methylthio groups generally pose lower acute toxicity.
3-(Methylthio)propanoic Acid Esters ()
  • Structure: Methylthio group attached to a propanoic acid ester backbone.
  • Key Differences: Core Structure: Aliphatic ester vs. aromatic benzhydrol. Applications: These esters contribute to pineapple aroma (e.g., 3-(methylthio)propanoic acid ethyl ester) , highlighting sulfur’s role in flavor chemistry. In contrast, the target compound’s aromatic system may favor pharmaceutical applications.

Spectral and Reactivity Comparisons

NMR Data ()
  • Methylthio Group : In gliotoxin derivatives (e.g., 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin), the methylthio group exhibits characteristic ^1H NMR shifts at ~2.1–2.3 ppm (singlet) and ^13C shifts at ~15–20 ppm . Similar shifts are expected in 4-Bromo-3'-(methylthio)benzhydrol.
  • Bromine Effects : Bromine’s deshielding effect in 2-bromo-3,4-dimethoxybenzyl alcohol causes downfield aromatic proton shifts (~7.5–8.0 ppm) , a trend likely mirrored in the target compound.
Optical Activity ()
  • Natural products with methylthio groups, such as heveadride (compound 4 in ), display specific optical rotations (e.g., [α]D = +15°), suggesting chirality influenced by sulfur stereochemistry. The target compound’s benzhydrol core may exhibit similar chiral behavior if synthesized asymmetrically.

Physicochemical and Application-Based Comparisons

Compound Core Structure Substituents Melting Point Key Applications
4-Bromo-3'-(methylthio)benzhydrol Benzhydrol Br (para), -SCH₃ (meta) Not reported Pharma intermediates, ligands
2-Bromo-3,4-dimethoxybenzyl alcohol Benzyl alcohol Br (ortho), -OCH₃ (meta/para) 82–85°C Synthetic intermediates
3-(Methylthio)propanoic acid ethyl ester Aliphatic ester -SCH₃, ester Not reported Flavor/aroma compounds
4-Bromo-3-(hydroxymethyl)benzonitrile Benzonitrile Br (para), -CH₂OH (meta) Not reported Agrochemicals
  • Reactivity : Bromine in para positions facilitates electrophilic substitution (e.g., Suzuki coupling), whereas ortho bromine (as in ) may sterically hinder reactions.

Biological Activity

4-Bromo-3'-(methylthio)benzhydrol is an organic compound with significant potential for biological activity due to its unique structural features. The compound consists of a bromine atom and a methylthio group attached to a benzhydrol framework, which influences its reactivity and interactions with biological macromolecules. This article explores the biological activity of 4-Bromo-3'-(methylthio)benzhydrol, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Bromo-3'-(methylthio)benzhydrol is C14_{14}H13_{13}BrS. The presence of the bromine atom at the 4-position and a methylthio group at the 3'-position contributes to its unique chemical properties, enhancing its ability to interact with various biological targets.

Mechanisms of Biological Activity

Research indicates that 4-Bromo-3'-(methylthio)benzhydrol can interact with proteins and nucleic acids, potentially modulating their functions through covalent bonding or non-covalent interactions. The specific interactions are influenced by the compound's functional groups, which allow it to participate in significant biochemical pathways.

Potential Mechanisms

  • Protein Interaction : The compound may form adducts with amino acid residues in proteins, altering their structure and function.
  • Nucleic Acid Binding : It could interact with DNA or RNA, affecting transcription or replication processes.
  • Enzyme Inhibition : The compound might inhibit specific enzymes, impacting metabolic pathways.

Research Findings

Recent studies have focused on the biological activity of related compounds, providing insights into the potential effects of 4-Bromo-3'-(methylthio)benzhydrol.

Case Study: Antimicrobial Activity

In one study examining similar compounds, it was found that sulfide-containing derivatives exhibited notable antimicrobial properties against strains such as Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) variants. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 12.5 μg/mL, indicating potent activity with relatively low cytotoxicity .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameMIC (μg/mL)Activity Type
Compound A (similar structure)1.56Antimicrobial (MSSA)
Compound B (similar structure)12.5Antimicrobial (MRSA)
4-Bromo-3'-(methylthio)benzhydrolTBDTBD

Therapeutic Applications

Due to its potential biological activity, 4-Bromo-3'-(methylthio)benzhydrol may serve as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological functions suggests applications in treating infections or other diseases where protein or nucleic acid interaction is critical.

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